Methanediamine, N,N'-diethyl-N,N'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE is a compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environments, including food, water, and pharmaceuticals .
Preparation Methods
The synthesis of ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE typically involves the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is usually generated in situ by the protonation of a nitrite. The reaction proceeds as follows :
HONO+R2NH→R2N-NO+H2O
In industrial settings, the production of nitrosamines can be controlled by avoiding the use of nitrosating agents or by incorporating inhibitors such as vitamin C to prevent their formation .
Chemical Reactions Analysis
ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include nitrous acid for nitrosation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include nitro compounds, amines, and substituted nitrosamines .
Scientific Research Applications
ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its mutagenic and carcinogenic properties.
Medicine: It is used in research to understand the mechanisms of carcinogenesis and to develop potential inhibitors.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE involves its metabolic activation to form alkylating agents that can modify DNA bases, leading to mutations. This process is mediated by enzymes such as cytochrome P450, which hydroxylate the nitrosamine to form a diazonium ion. The diazonium ion then alkylates DNA, causing damage that can lead to cancer .
Comparison with Similar Compounds
ETHYL({[ETHYL(NITRO)AMINO]METHYL})NITROAMINE is similar to other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the types of reactions it undergoes. Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
These compounds share similar carcinogenic properties but differ in their chemical structures and reactivity .
Properties
CAS No. |
134273-34-0 |
---|---|
Molecular Formula |
C5H12N4O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
N-ethyl-N-[[ethyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C5H12N4O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h3-5H2,1-2H3 |
InChI Key |
KUNXCAIGAVGORW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.